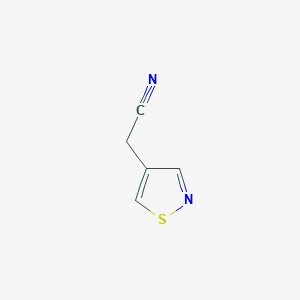

2-(1,2-Thiazol-4-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-3-7-8-4-5/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNJONLMISNCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Transformative Chemistry of 2 1,2 Thiazol 4 Yl Acetonitrile

Chemical Transformations at the Acetonitrile (B52724) Side Chain

The acetonitrile side chain is the primary site for initial chemical transformations, largely due to the acidity of the α-carbon protons, which are activated by the adjacent electron-withdrawing nitrile group and the thiazole (B1198619) ring.

The active methylene (B1212753) group in thiazolylacetonitriles readily participates in base-catalyzed Knoevenagel condensation reactions with various aldehydes and ketones. jst.go.jpdiva-portal.org This reaction is a classic method for forming carbon-carbon bonds. ias.ac.in The process typically begins with the deprotonation of the active methylene compound by a weak base, such as piperidine (B6355638) or an amine, to form a nucleophilic intermediate. diva-portal.org This intermediate then performs a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the final condensed product. diva-portal.org

For instance, the Knoevenagel condensation of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile with acetophenone (B1666503) has been performed under solvent-free conditions. researchgate.net Similarly, reactions with various isatin (B1672199) derivatives in the presence of a catalyst like perchloric acid can proceed diastereoselectively to produce (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile. ias.ac.in The use of thiazolo[4,5-b]pyrazines in Knoevenagel condensations with aldehydes has also been explored, highlighting the role of the electron-deficient heteroaromatic ring in activating the methyl group. jst.go.jp

These condensations are valuable for synthesizing a variety of derivatives, including 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitriles from the reaction of 1-(benzothiazol-2-yl-thio)acetonitrile with different aldehydes. researchgate.net The reactivity in these condensations can be influenced by the nature of the reactants and the reaction conditions, sometimes leading to the selective formation of E- or Z-isomers. researchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions

| Acetonitrile Derivative | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| 2-(4,5-Dihydro-4-oxothiazol-2-yl)acetonitrile | Acetophenone | 2-(4,5-Dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile | researchgate.net |

| 2-(4-Oxo-4,5-dihydrothiazol-2-yl)acetonitrile | Isatin derivatives | (E)-2-(4-Oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile | ias.ac.in |

| 1-(Benzothiazol-2-yl-thio)acetonitrile | Benzaldehyde | 3-Phenyl-2-(benzothiazol-2'-ylthio)acrylonitrile | researchgate.net |

| 2-Methyl-thiazolo[4,5-b]pyrazine | Aldehydes | TPy-containing derivatives | jst.go.jp |

The versatile nature of the thiazolylacetonitrile scaffold allows it to be a precursor for the synthesis of various other heterocyclic systems through cycloaddition and cyclocondensation reactions.

Triazole Synthesis: 1,2,3-Triazoles can be synthesized from 2-(thiazolyl)acetonitrile derivatives through "click" chemistry, specifically the azide-alkyne cycloaddition. A common method involves the reaction of an organic azide (B81097) with the active methylene group of the acetonitrile. For example, 2-(benzo[d]thiazol-2-yl)acetonitrile reacts with 2-nitrophenyl azide in the presence of a base like triethylamine (B128534) in DMF to form 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. mdpi.comresearchgate.net The reaction's success is often sensitive to the base and solvent system used. mdpi.com Another approach involves the reaction of (Z)-2,3-diarylacrylonitriles, which can be derived from phenylacetonitriles, with sodium azide and ammonium (B1175870) chloride to yield 4,5-disubstituted-2H-1,2,3-triazoles. nih.gov

Pyrazole (B372694) Synthesis: Pyrazole rings can be annulated onto a thiazole core through various strategies. A multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), and acetyl acetone (B3395972) can directly yield a thiazolyl-pyrazole derivative. acgpubs.org In this process, a thiazole ring is first formed, which then undergoes condensation with the diketone to form the pyrazole ring. acgpubs.org Another method involves the reaction of thiazolylhydrazines with 1,3-dicarbonyl compounds in what is known as a Knorr-type reaction to form (thiazol-2-yl)pyrazoles. beilstein-journals.org

Thiadiazole Synthesis: The synthesis of 1,2,4-thiadiazoles and 1,3,4-thiadiazoles linked to a thiazole moiety is also well-documented. 1,2,4-Thiadiazoles can be formed through the oxidative dimerization of thioamides or via intramolecular oxidative cyclization of amidinithioureas. isres.org For example, 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) can be derivatized by reaction with various nucleophiles. nih.gov The 1,3,4-thiadiazole (B1197879) ring system can be constructed by reacting thiazole-containing compounds with appropriate reagents. For instance, 2-(1H-benzo[d]imidazol-2-ylthio)-N-(5-(substituted phenyl, benzyl)-1,3,4-thiadiazol-2-yl)acetamide can be synthesized from 2-mercaptobenzimidazole (B194830) and a chloroacetylated 2-amino-5-substituted thiadiazole. rasayanjournal.co.in Nucleophilic substitution of 2-bromo-5-nitrothiazole (B146120) with thiols of thiadiazoles is another route to synthesize thiazole-thiadiazole hybrids. nih.gov

The active methylene group of thiazolylacetonitriles is susceptible to oxidation, which can lead to dimerization. A notable example is the iodination of 2-(4-arylthiazole-2-yl)acetonitriles in DMF, which results in the formation of 2,3-bis(4-aryl-1,3-thiazole-2-yl)but-2-enedicarbonitriles as a mixture of E- and Z-isomers. researchgate.netbohrium.com This transformation is described as an oxidative dimerization. researchgate.net

The proposed mechanism involves the initial formation of an iodinated intermediate at the active methylene carbon, which then undergoes dimerization. This reaction provides a direct route to previously undescribed dimeric structures whose stereochemistry has been confirmed by single-crystal X-ray diffraction analysis. researchgate.net A similar outcome can be achieved through a one-pot reaction of cyanothioacetamide, α-bromoketones, and iodine in DMF. researchgate.net

While direct oxidative dimerization of the acetonitrile is specific, a related and more common reaction is the oxidative dimerization of thioamides to form 3,5-disubstituted-1,2,4-thiadiazoles. isres.orgacs.org This process can be mediated by various oxidizing agents such as 2-iodoxybenzoic acid (IBX), molecular oxygen, or ceric ammonium nitrate (B79036) (CAN). acs.orgresearchgate.net Biocatalytic oxidative dimerization using vanadium-dependent haloperoxidases has also been demonstrated for the synthesis of the anticancer natural product penicilliumthiamine B from a thioamide precursor derived from 2-(4-hydroxyphenyl)acetonitrile. acs.org

Modifications and Functionalization of the Thiazole Heterocycle

The thiazole ring itself is a robust aromatic system that can undergo various chemical modifications, allowing for further diversification of the 2-(1,2-Thiazol-4-yl)acetonitrile scaffold.

The thiazole ring exhibits aromatic character due to the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system. bohrium.com This aromaticity allows it to undergo electrophilic substitution reactions. numberanalytics.compharmaguideline.com The regioselectivity of these reactions is governed by the electronic properties of the ring. Calculated π-electron density indicates that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.orgchemicalbook.com The C4 position is the next most likely site, while the C2 position is electron-deficient and thus prone to nucleophilic attack. bohrium.compharmaguideline.comchemicalbook.com

Common electrophilic substitution reactions include:

Halogenation: Thiazoles can be halogenated, typically at the C5 position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: The introduction of a nitro group can be achieved with a mixture of nitric and sulfuric acids. numberanalytics.com

Mercuration: In the presence of mercury acetate (B1210297), thiazole undergoes mercuration preferentially at C5, followed by C4 and then C2. pharmaguideline.com

The presence of activating, electron-donating substituents at the C2 position can further facilitate electrophilic attack at the C5 position, even under mild conditions. pharmaguideline.com Conversely, if the C5 position is already occupied, electrophilic substitution at other positions becomes significantly more difficult. pharmaguideline.com

Beyond electrophilic substitution, various other strategies exist for the functionalization of the thiazole ring.

Halogenation and Cross-Coupling: A powerful strategy for derivatization involves the initial halogenation of the thiazole ring, followed by transition metal-catalyzed cross-coupling reactions. nih.gov For example, 2-aminothiazoles can be enzymatically brominated at the C5 position using a vanadium-dependent brominase. nih.govacs.org The resulting 5-bromo-2-aminothiazole can then be used directly in Suzuki-Miyaura cross-coupling reactions with a variety of boronic acids to introduce new aryl or heteroaryl groups without the need for intermediate purification. nih.gov

N-Alkylation: The nitrogen atom at the 3-position of the thiazole ring is basic and can be readily alkylated with alkyl halides to form thiazolium cations. pharmaguideline.com In these salts, the positive charge is resonance-stabilized, with a significant portion residing on the sulfur atom. pharmaguideline.com

Deprotonation and Nucleophilic Attack: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong bases like organolithium compounds. bohrium.compharmaguideline.com The resulting C2-lithiated thiazole is a potent nucleophile that can react with a range of electrophiles, including aldehydes, ketones, and alkyl halides, to introduce substituents at the C2 position. pharmaguideline.com

Table 2: Summary of Derivatization Strategies for the Thiazole Ring

| Strategy | Reagents/Conditions | Position(s) Functionalized | Resulting Structure | Reference |

|---|---|---|---|---|

| Electrophilic Halogenation | NBS, NCS | C5 | 5-Halothiazole | numberanalytics.com |

| Enzymatic Bromination | Vanadium Brominase, KBr, H₂O₂ | C5 | 5-Bromothiazole | nih.govacs.org |

| Suzuki-Miyaura Coupling | Pd catalyst, Boronic Acid | C5 (from 5-bromo derivative) | 5-Aryl/Heteroaryl-thiazole | nih.gov |

| N-Alkylation | Alkyl Halides | N3 | Thiazolium salt | pharmaguideline.com |

| C2-Lithiatiation & Electrophilic Quench | Organolithium, then Electrophile (e.g., R-X, RCHO) | C2 | 2-Substituted thiazole | pharmaguideline.com |

| Nitration | HNO₃, H₂SO₄ | C5 | 5-Nitrothiazole | numberanalytics.com |

Mechanistic Insights into Reactions of this compound

The reactivity of this compound is governed by the interplay of its two primary functional groups: the isothiazole (B42339) ring and the cyanomethyl substituent. While specific mechanistic studies on this particular molecule are not extensively documented, its reaction pathways can be inferred from the known chemistry of its constituent parts and related heterocyclic acetonitrile derivatives.

The methylene bridge (-CH₂CN) is the most reactive site for many transformations. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent nitrile group (-CN) and the 1,2-thiazole ring. This acidity facilitates deprotonation by a base to form a stabilized carbanion. This nucleophilic carbanion is a key intermediate that can participate in a variety of subsequent reactions.

Condensation Reactions: A primary reaction pathway involves the condensation of the active methylene group with various electrophiles, particularly carbonyl compounds. For instance, in reactions analogous to the Knoevenagel condensation, the carbanion intermediate can attack aldehydes or ketones. The initial adduct then typically undergoes dehydration to yield a more conjugated product. The reactivity of cyanoacetamide compounds, which also possess an active methylene group, illustrates this principle, as they are widely used as starting materials for the synthesis of diverse heterocyclic systems through condensation and substitution reactions. sapub.org

Substitution and Cyclization: The nucleophilic character of the carbanion intermediate also allows for substitution reactions. Furthermore, the nitrile group itself can undergo transformations. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form new heterocyclic rings. The treatment of related thiazolyl-acetonitrile derivatives with reagents like sodium azide or phenyl isothiocyanate leads to the formation of tetrazoles or functionalized thioamides, respectively, demonstrating the versatility of the cyanomethyl group in building more complex molecular architectures. derpharmachemica.com

The isothiazole ring itself is an aromatic heterocycle and is generally less reactive than its 1,3-thiazole counterpart towards electrophilic substitution due to the nitrogen atom's position. wikipedia.org However, it can still undergo reactions under specific conditions. Deprotonation at the C5 position with strong bases is a known reaction for some thiazoles, creating a site for further functionalization. wikipedia.org

Role in Organometallic Chemistry and Complexation

The structural features of this compound make it a potential ligand for coordination with metal ions. Although the coordination chemistry of this specific compound is not widely reported, its behavior can be predicted based on studies of related isothiazole and nitrile-containing molecules. The molecule possesses two potential donor sites: the nitrogen atom of the isothiazole ring and the nitrogen atom of the nitrile group. researchgate.netresearchgate.net

The primary coordination site is expected to be the nitrogen atom of the isothiazole ring, which has a lone pair of electrons available for donation to a metal center. researchgate.netresearchgate.net Isothiazole and its derivatives have been shown to form stable complexes with a variety of transition metals. thieme-connect.com For example, lanthanide(III) complexes with 4,5-dichloroisothiazole-3-carboxylic acid have been synthesized, where the isothiazole derivative acts as a ligand. rsc.orgrsc.org

The nitrile group can also act as a donor, coordinating to a metal through its nitrogen atom. This allows this compound to potentially function as a bidentate ligand, forming a chelate ring with the metal ion. Chelation involving both the isothiazole nitrogen and the nitrile nitrogen would result in a stable five-membered ring, a common structural motif in coordination chemistry. Alternatively, it could act as a bridging ligand, coordinating to two different metal centers, one through the isothiazole ring and the other through the nitrile group, leading to the formation of coordination polymers.

The table below summarizes the observed coordination behavior of some related thiazole and isothiazole ligands with various metal ions, illustrating the potential complexing ability of the isothiazole moiety.

| Ligand Class | Metal Ion(s) | Observed Coordination Mode/Complex Type | Reference |

|---|---|---|---|

| Isothiazole derivatives (general) | Various transition metals | Isothiazole–metal complexes show potential in catalysis and as pesticides. | thieme-connect.com |

| 4,5-Dichloroisothiazole-3-carboxylic acid | Eu(III), Tb(III), Gd(III) | Forms polymeric chains and hexanuclear complexes. | rsc.orgrsc.org |

| Alkyl-substituted thiazoles | Zn(II), Co(II), Cu(II), Ni(II), Pt(II) | Forms various metal complexes. | acs.org |

| 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide | Co(II), Cu(II) | Acts as a neutral tridentate ligand in its keto-form. | nih.gov |

| Thiazole (as a solvent/ligand) | Lanthanides (Ln) | Coordinates to form [LnCl₃(dpe)(thiazole)₂]∞ polymers. | mdpi.com |

The rich coordination chemistry of thiazole and isothiazole derivatives suggests that this compound could be a valuable building block in the design of novel organometallic complexes and coordination polymers with potentially interesting catalytic or material properties. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 1,2 Thiazol 4 Yl Acetonitrile Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-(1,2-Thiazol-4-yl)acetonitrile derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment and connectivity of atoms within a molecule.

¹H-NMR spectroscopy provides information on the structure of a molecule from several key aspects of the spectrum. libretexts.org The number of signals indicates the number of chemically non-equivalent protons. libretexts.org The chemical shift (δ) of these signals reveals the electronic environment of the protons. libretexts.org For instance, protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at a higher chemical shift (downfield). libretexts.org Aromatic protons, such as those on a thiazole (B1198619) ring, typically resonate in the range of 6.5–8.5 ppm due to the anisotropic effect of the ring current. libretexts.org The signal for the methylene (B1212753) (-CH2-) protons adjacent to the nitrile group (-CN) and the thiazole ring would be expected in a specific region influenced by both groups.

The splitting of signals into multiplets (singlet, doublet, triplet, etc.) is due to spin-spin coupling between neighboring protons, providing information about the connectivity of the atoms. libretexts.org For example, in a substituted this compound, the coupling patterns of the aromatic protons on the thiazole ring can help determine the substitution pattern.

A representative ¹H-NMR spectrum of a thiazole derivative, N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine, showed a characteristic singlet for the thiazole ring proton at δH = 8.05 ppm, confirming the formation of the thiazole ring. excli.de

Interactive Data Table: Representative ¹H-NMR Data for Thiazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | H-5' (thiazole) | 8.05 | s |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | OCH₂CH₃ | 4.39 | q |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | H-2a/H-6a (piperidine) | 4.23-4.19 | br. m |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | H-4 (piperidine) | 3.23 | tt |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | H-2b/H-6b (piperidine) | 2.84-2.80 | br. m |

¹³C-NMR spectroscopy provides a count of the number of distinct carbon environments in a molecule. libretexts.org The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org Generally, sp²-hybridized carbons, such as those in aromatic rings and C=N bonds, appear downfield (110–220 ppm) compared to sp³-hybridized carbons (0–90 ppm). libretexts.org The carbon of the nitrile group (-C≡N) has a characteristic chemical shift.

In the ¹³C-NMR spectrum of N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine, the thiazole ring carbons were observed at δc = 146.8 ppm (C-4') and 126.5 ppm (C-5'). excli.de The carbonyl carbon of the ester appeared at 175.5 ppm. excli.de

Interactive Data Table: Representative ¹³C-NMR Data for a Thiazole Derivative

| Compound | Solvent | Carbon | Chemical Shift (δc, ppm) |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | C-2' (ester C=O) | 175.5 |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | NC=O (Boc) | 154.6 |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | C-4' (thiazole) | 146.8 |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | C-5' (thiazole) | 126.5 |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | C(CH₃)₃ (Boc) | 79.6 |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | OCH₂CH₃ | 61.3 |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | C-2/C-6 (piperidine) | 43.0 |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | C-4 (piperidine) | 41.0 |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | C-3/C-5 (piperidine) | 32.4 |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | C(CH₃)₃ (Boc) | 28.4 |

| N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine | CDCl₃ | OCH₂CH₃ | 14.31 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. oatext.com The nitrile group (-C≡N) exhibits a characteristic sharp absorption band in the region of 2260-2220 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring typically appear in the 1650-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methylene group are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

For N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine, the IR spectrum showed characteristic peaks at 2983 cm⁻¹ (aliphatic C-H), 1722 cm⁻¹ (ester C=O), and 1684 cm⁻¹ (carbamate C=O). excli.de

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2260-2220 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Thiazole Ring (C=N, C=C) | Stretching | 1650-1450 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov This is particularly important for confirming the identity of newly synthesized this compound derivatives. For example, the HRMS (ESI) of N-tBoc-4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine showed a [M+H]⁺ ion at m/z = 341.1510, which is consistent with the calculated value of 341.1457 for the molecular formula C₁₆H₂₄N₂O₄S. excli.de

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the photophysical properties of heterocyclic compounds, including those with a thiazole core. The thiazole ring system, particularly when conjugated with other groups, gives rise to distinct electronic transitions that can be probed by these techniques. chim.it

The UV-Vis absorption spectra of thiazole derivatives are typically characterized by absorption bands resulting from π–π* and n–π* electronic transitions. rsc.org For instance, a related derivative, benzothiazole (B30560) appended 2,2′-(1,4-phenylene)diacetonitrile, exhibits absorption bands at 298 nm and 365 nm in its native state. rsc.org The position and intensity of these bands are influenced by the molecular structure, substituents, and the solvent environment. chim.itresearchgate.net The presence of ionizing groups, such as a hydroxyl group on the thiazole ring, can significantly affect the photophysical properties. chim.it

Many thiazole derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. beilstein-journals.org The fluorescence properties are highly dependent on the molecular structure, with factors like substituent effects and molecular symmetry playing a significant role. chim.it For example, 4-hydroxythiazole solutions often display blue fluorescence in the range of 440–480 nm. chim.it A specific benzothiazole diacetonitrile derivative was found to exhibit strong sky-blue fluorescence emission at 445 nm when it reacted with cyanide ions. rsc.org The combination of an electron-deficient heterocycle with an electron-rich aromatic ring can be essential for achieving significant absorption and emission. chim.it The introduction of a thiazole ring into a larger heteroaromatic system can create a chelation site for metal ions, leading to changes in fluorescence that allow these molecules to be used as luminescent probes. karazin.ua

Below is a table summarizing the photophysical properties of selected thiazole-containing compounds, which provides context for the expected spectral behavior of this compound.

| Compound/Derivative Class | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Solvent/Conditions | Source(s) |

| PDBT | 298, 365 | - | Native State | rsc.org |

| PDBT + CN⁻ | 451 (New Peak) | 445 | After reaction with CN⁻ | rsc.org |

| 4-Hydroxythiazoles | - | 440-480 | DMSO | chim.it |

| BPT | - | 444 | Cyclohexane | beilstein-journals.org |

| BPT | - | 455 | Aqueous solution (20% THF) | beilstein-journals.org |

| PDBT: (2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acrylonitrile) | ||||

| *BPT: 4-(3-azidopropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. mt.comtainstruments.com This method is indispensable for determining the thermal stability of compounds like this compound. rwth-aachen.de A typical TGA instrument consists of a high-precision balance, a sample pan, a furnace, and a purge gas system to maintain a controlled atmosphere, often using an inert gas like nitrogen. etamu.edu

The analysis provides critical information on decomposition temperatures, the composition of multi-component systems, moisture and volatiles content, and the effects of reactive atmospheres. mt.comtainstruments.com The experiment involves heating a small sample at a constant rate (dynamic TGA) or holding it at a specific temperature (isothermal TGA) and recording the corresponding weight loss. torontech.com The resulting TGA curve plots the percentage of mass remaining against temperature. Distinct steps in the curve indicate mass loss events, such as decomposition or volatilization. torontech.com

For a heterocyclic compound such as this compound, TGA can reveal the temperature at which it begins to decompose, the number of decomposition stages, and the amount of residue left at high temperatures. This information is vital for predicting the material's lifetime and performance under thermal stress. tainstruments.com

The table below illustrates a hypothetical TGA data set for a heterocyclic compound, demonstrating how the results are typically presented and interpreted.

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 150 | 1.2% | Loss of adsorbed moisture and/or volatile impurities. |

| 150 - 280 | 0.5% | Stable region; compound shows good thermal stability. |

| 280 - 450 | 65.8% | Major decomposition step; fragmentation of the molecule. |

| 450 - 700 | 25.5% | Secondary decomposition/charring of the remaining structure. |

| > 700 | 7.0% | Final residual mass (e.g., carbonaceous residue). |

Advanced Chromatographic and Elemental Analysis Methods

To ensure the purity and confirm the identity of this compound, a combination of chromatographic and elemental analysis methods is employed. These techniques are standard for the characterization of newly synthesized organic compounds. rjstonline.comnih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary techniques used to assess the purity of the compound and monitor the progress of reactions. researchgate.net

HPLC: This method separates components in a mixture with high resolution. For compounds like this compound, a reverse-phase HPLC method is common, typically using a C18 column. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution. researchgate.netpageplace.de Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

TLC: This is a rapid and cost-effective method for qualitative analysis. rjstonline.com A silica (B1680970) gel plate is used as the stationary phase, and a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane, allows for the separation of the product from starting materials and impurities. pageplace.de Spots are visualized under UV light.

Elemental Analysis: This technique determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The results are used to confirm that the empirical formula of the synthesized compound matches its theoretical composition, providing crucial evidence for its structural identity. rjstonline.comnih.gov The experimentally determined percentages should be within ±0.4% of the calculated values for the structure to be considered confirmed.

The following table summarizes the key analytical methods used for characterization.

| Analytical Technique | Purpose | Typical Conditions/Methodology | Source(s) |

| HPLC | Purity Assessment & Quantification | Stationary Phase: C18 silica gel; Mobile Phase: Acetonitrile/Water gradient; Detection: UV spectrophotometry. | researchgate.netresearchgate.net |

| TLC | Reaction Monitoring & Purity Check | Stationary Phase: Silica gel plate; Mobile Phase: Ethyl acetate/Hexane mixture; Detection: UV light. | rjstonline.compageplace.de |

| Elemental Analysis | Empirical Formula Confirmation | Combustion analysis to determine the % composition of C, H, N, and S. | rjstonline.comnih.gov |

Computational and Theoretical Investigations of 2 1,2 Thiazol 4 Yl Acetonitrile and Its Analogs

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules. For thiazole (B1198619) derivatives, these studies elucidate the electron distribution, molecular geometry, and reactivity, which are crucial for designing new compounds with desired characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP functional, combined with various basis sets like 6-31G(d,p) or 6-311G(d,p), is frequently employed for the geometry optimization of thiazole derivatives. researchgate.netresearchgate.net These calculations help in determining the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. researchgate.net For instance, in a study of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile, DFT calculations at the B3LYP/6-311G(d,p) level were used to obtain the optimized molecular structure, with the results showing good agreement with experimental X-ray diffraction data. researchgate.net Such computational approaches can also be used to predict the geometric parameters of 2-(1,2-Thiazol-4-yl)acetonitrile, providing insights into its bond lengths and angles. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Thiazole Derivative Studies

| DFT Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization, pKa calculation nih.govresearchgate.net |

| B3LYP | 6-311G(d,p) | Geometry optimization, HOMO-LUMO analysis researchgate.netatlantis-press.com |

| M06-2X | 6-31G** | pKa prediction in acetonitrile (B52724) nih.govsemanticscholar.orgacs.org |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energies of HOMO and LUMO and their gap (Egap) are crucial descriptors of a molecule's reactivity and stability. researchgate.netacs.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For thiazole derivatives, FMO analysis helps in understanding their electronic properties and predicting their behavior in chemical reactions. acs.org For example, in a study of newly synthesized thiazole derivatives, the HOMO and LUMO demands were discussed to understand their anticancer activity. researchgate.net The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. qeios.com For instance, the negative regions in an electrostatic potential map, often associated with the LUMO, highlight potential sites for electrophilic attack. researchgate.net DFT calculations have been employed to analyze the FMOs of various thiazole-based compounds, providing insights into their chemical reactivity and electronic transitions. qeios.comtandfonline.com

Table 2: Frontier Molecular Orbital (FMO) Data for Selected Thiazole Analogs

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiazole Derivative 6 researchgate.net | Not specified | Not specified | Higher than derivative 11 |

| Thiazole Derivative 11 researchgate.net | Not specified | Not specified | Lower than derivative 6 |

| (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide researchgate.net | Not specified | Not specified | Not specified |

Aromaticity Assessment of the Thiazole Ring in Derivatives

The thiazole ring is an aromatic heterocycle, a property conferred by the delocalization of π-electrons within the ring system. mdpi.com This aromaticity is a key determinant of the ring's stability and reactivity. Computational methods can be used to quantify the aromatic character of the thiazole ring in various derivatives.

Prediction of Physicochemical Parameters via Computational Methods (e.g., pKa values in different solvents)

Computational methods are increasingly used to predict the physicochemical properties of molecules, such as their acidity constant (pKa). dergipark.org.tr The pKa value is a critical parameter that influences a compound's solubility, absorption, and interaction with biological targets. nih.gov

For thiazole derivatives, DFT calculations have been successfully employed to predict pKa values in different solvents, including water and acetonitrile. nih.govnih.govsemanticscholar.org One approach involves using an isodesmic reaction scheme, which has been shown to provide accurate pKa predictions for nitrogen-containing heterocycles. nih.govsemanticscholar.orgacs.org For example, the M062X/6-31G** level of theory in conjunction with the SMD solvation model has yielded highly correlated pKa values for thiazol-2-imine derivatives in acetonitrile. nih.govsemanticscholar.org Similar computational protocols could be applied to predict the pKa of this compound, providing valuable information about its ionization state under different conditions. Experimental and calculated pKa values for some substituted thiazoles have shown excellent correlation, with R² values as high as 0.98. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are powerful tools for elucidating the mechanisms of chemical reactions. For the synthesis of thiazole derivatives, these simulations can help to identify intermediates, transition states, and the most favorable reaction pathways. nih.govencyclopedia.pub

The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, involves the reaction of a thioamide with an α-halocarbonyl compound. nih.govencyclopedia.pub Computational studies can model this reaction, providing insights into the energetics of each step. For instance, the proposed mechanism for the synthesis of certain 2,3,4-trisubstituted thiazoles involves an initial S-alkylation followed by a nucleophilic attack and dehydration, a process that can be modeled computationally. nih.gov Similarly, the synthesis of other thiazole derivatives has been investigated through conformational studies of the reactants, intermediates, and products to confirm the proposed reaction mechanisms. mdpi.com The reaction of thiosemicarbazone derivatives with α-bromoketones to yield thiazoles has also been a subject of such mechanistic studies. mdpi.com

Molecular Modeling and Docking Studies to Predict Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme. nih.govnih.govbohrium.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mode of action at the molecular level.

Numerous molecular docking studies have been performed on thiazole derivatives to investigate their potential as therapeutic agents. nih.govnih.govbohrium.comresearchgate.nettandfonline.com For example, thiazole analogs have been docked into the active sites of enzymes like phospholipase A2 and tubulin to predict their binding affinities and interactions. nih.govnih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. tandfonline.com By understanding these interactions, the design of more potent and selective inhibitors can be guided. nih.gov For this compound and its analogs, molecular docking could be employed to explore their potential interactions with various biological targets, thereby predicting their pharmacological profiles.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile |

| Thiazol-2-imine derivatives |

| (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide |

| Thiazolyl-pyrazole hybrid |

Applications of 2 1,2 Thiazol 4 Yl Acetonitrile As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The activated methylene (B1212753) and nitrile groups in 2-(1,2-Thiazol-4-yl)acetonitrile serve as key functional handles for a variety of cyclization and condensation reactions, enabling the synthesis of a wide array of other heterocyclic structures.

The imidazo[2,1-b]thiazole (B1210989) core is a significant scaffold found in numerous compounds with a broad spectrum of physiological activities, including anti-inflammatory, antibacterial, and antiviral properties. mdpi.comnih.gov While direct synthesis from this compound is less commonly documented, analogous structures are routinely employed to build this fused system. A prominent method is the Groebke–Blackburn–Bienaymé reaction, a three-component reaction (3CR) that efficiently constructs the imidazo[2,1-b]thiazole ring system. mdpi.comresearchgate.net In this one-pot process, a 2-aminothiazole (B372263) derivative, an aldehyde, and an isocyanide react to form the desired fused heterocyclic product. mdpi.comresearchgate.net Other synthetic routes involve the cyclocondensation of 2-aminothiazoles with α-haloketones. researchcommons.org The functional groups on the this compound scaffold can be chemically modified to participate in such cyclizations, making it a potential precursor to these valuable fused systems.

Table 1: Illustrative Synthesis of Imidazo[2,1-b]thiazole Derivatives via Groebke-Blackburn-Bienaymé Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminothiazole | 3-Formylchromone | Cyclohexyl Isocyanide | Toluene, 100 °C, 30 min | 3-(5-(Cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | mdpi.comresearchgate.net |

| 2-Aminothiazole | 3-Formylchromone | Benzyl Isocyanide | Toluene, 100 °C, 30 min | 3-(5-(Benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | researchgate.net |

| 2-Aminothiazole | 3-Formylchromone | tert-Butyl Isocyanide | Toluene, 100 °C, 30 min | 3-(5-(tert-Butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | mdpi.comresearchgate.net |

The active methylene group in thiazolylacetonitrile derivatives is instrumental in the synthesis of five-membered nitrogen-containing heterocycles like triazoles.

1,2,3-Triazoles: These scaffolds can be readily synthesized through the cyclization of aryl azides with active methylene compounds. For instance, 2-(benzo[d]thiazol-2-yl)acetonitrile, a close analog of the title compound, reacts with various aromatic azides in the presence of a base to form 1-aryl-4-(benzothiazol-2-yl)-1H-1,2,3-triazol-5-amines in high yields. mdpi.com This reaction demonstrates the high reactivity of the methylene nitrile moiety in forming the triazole ring. mdpi.com The reaction proceeds efficiently in solvents like DMF with bases such as triethylamine (B128534). mdpi.com Similarly, (4-aryl-1,3-thiazol-2-yl)acetonitriles undergo cyclization with aryl azides in the presence of sodium methylate to furnish the corresponding 1,2,3-triazole-5-amines. researchgate.net

Table 2: Synthesis of 1,2,3-Triazole Derivatives from Thiazolylacetonitriles

| Acetonitrile (B52724) Derivative | Azide (B81097) Reactant | Base/Solvent System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Benzo[d]thiazol-2-yl)acetonitrile | 2-Nitrophenyl Azide | Triethylamine / DMF | 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | 78% | mdpi.com |

| (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | Phenyl Azide | Sodium Methylate / Methanol | 1-Phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine | 93% | researchgate.net |

Substituted thiophenes are prevalent motifs in medicinal chemistry and materials science. nih.gov The Gewald reaction is a well-established and powerful multicomponent method for synthesizing 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as this compound, in the presence of elemental sulfur and a base. scirp.org For example, 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, a derivative of the title compound, undergoes the Gewald reaction to produce highly functionalized thiophenes. scirp.org This highlights the utility of the acetonitrile's active methylene group as a nucleophile in the initial Knoevenagel condensation step of the Gewald sequence.

Table 3: Example of Thiophene Synthesis via the Gewald Reaction

| Thiazolylacetonitrile Derivative | Carbonyl Compound | Sulfur Source | Base/Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-(4-Oxo-4,5-dihydrothiazol-2-yl)acetonitrile | Cyclopentanone | Elemental Sulfur | Triethylamine / Ethanol | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[c]thiophene derivative | scirp.org |

The synthesis of pyrazole (B372694) and pyrazoline heterocycles can be achieved starting from this compound. A common strategy involves the initial condensation of the thiazolylacetonitrile with an aldehyde (e.g., thiophene-2-carbaldehyde) to yield an α,β-unsaturated acrylonitrile (B1666552) derivative. This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with a nitrile-imine (generated in situ) to afford novel pyrazole derivatives. This sequence showcases how the active methylene group can be first used in a condensation reaction and the resulting product can then participate in a cycloaddition to build the pyrazole ring. Pyrazoline derivatives can also be synthesized and subsequently converted to the corresponding pyrazoles through elimination reactions. researchgate.net

Precursor for Macrocyclic and Supramolecular Architectures

Beyond the synthesis of simple heterocycles, this compound and its derivatives serve as foundational units for constructing larger, more complex structures like macrocycles. Bis[2-(thiazol-2-yl)acetonitriles], which feature two thiazolylacetonitrile units linked by a core spacer, are key intermediates in this field. researchgate.netresearchgate.net These dinitrile compounds can undergo cyclocondensation reactions with other difunctional molecules, such as bis(aldehydes), in the presence of a base like piperidine (B6355638). researchgate.netresearchgate.net This reaction leads to the formation of novel macrocyclic dicarbonitriles that incorporate two thiazole (B1198619) units into a large ring structure. researchgate.net These macrocycles are of interest in supramolecular chemistry and can be further modified, for example, by reacting the dinitrile functionalities with hydrazine (B178648) to create fused pyrazolo-macrocycles. researchgate.net

Utility in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby saving time and resources. tandfonline.comrsc.org this compound and its analogs are excellent substrates for various MCRs.

As mentioned previously, the Gewald synthesis of thiophenes (Section 6.1.3) and the Groebke–Blackburn–Bienaymé synthesis of imidazo[2,1-b]thiazoles (Section 6.1.1) are classic examples of MCRs. mdpi.comscirp.org Furthermore, novel thiazole and pyrazole-containing hybrids have been synthesized via one-pot, four-component reactions. ijcce.ac.ir In a typical sequence, an α-bromoacetyl compound reacts with thiosemicarbazide (B42300) to form a thiazole intermediate in situ, which then condenses with a pyrazole-carbaldehyde to yield the final, complex heterocyclic product. ijcce.ac.ir The inherent reactivity of the thiazolylacetonitrile scaffold makes it an ideal building block for designing new MCRs to rapidly generate libraries of structurally diverse and potentially biologically active molecules.

Table 4: Example of a One-Pot Multicomponent Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst / Medium | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-Acetyl-2-benzyloxy-benzoic acid methyl ester | Bromine | Thiosemicarbazide | 3-(Substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Ortho-phosphoric acid / Acetonitrile | Thiazole-Pyrazole Hybrid | ijcce.ac.ir |

Intermediate in the Design and Synthesis of Advanced Organic Materials and Chemical Probes

The unique structural features of this compound, namely the presence of a reactive nitrile group and an aromatic thiazole ring, suggest its potential as a valuable intermediate in the synthesis of complex organic molecules. These molecules could find applications as advanced organic materials or as specialized chemical probes for biological investigations. The thiazole moiety can be a key component in the backbone of organic semiconductors or in the structure of fluorescent dyes, while the acetonitrile group offers a versatile handle for a variety of chemical transformations.

The theoretical applications of this compound as a synthetic building block can be extrapolated from the known reactivity of the thiazole and acetonitrile functionalities. For instance, the nitrile group could be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to create new heterocyclic systems. These transformations could lead to the formation of monomers for polymerization, functional dyes, or ligands for metal complexes with interesting photophysical or electronic properties.

Table of Potential Derivative Structures and Applications:

| Potential Derivative Class | Synthetic Transformation of this compound | Potential Application Area |

| Thiazole-containing polymers | Conversion of the nitrile to a polymerizable group (e.g., vinyl, acrylate) | Organic electronics, photovoltaics |

| Fluorescent dyes | Cyclization or condensation reactions involving the nitrile group | Bio-imaging, chemical sensing |

| Biologically active probes | Coupling of the thiazole or a transformed nitrile group to a biomolecule-targeting moiety | Disease diagnostics, mechanistic studies |

It is important to note that the information presented in the table above is based on general principles of organic synthesis and the known applications of similar heterocyclic compounds. Further experimental research is required to validate the utility of this compound as a practical intermediate for these advanced applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1,2-thiazol-4-yl)acetonitrile?

- Methodological Answer : A common approach involves cyclocondensation reactions. For example, reacting malononitrile with thiazole-forming precursors (e.g., 2-aminothiophenol derivatives) in ethanol under acidic catalysis (e.g., acetic acid), followed by recrystallization for purification. Characterization via IR spectroscopy (C≡N stretch ~2250 cm⁻¹) and H NMR (thiazole proton resonances at δ 7.5–8.5 ppm) is critical to confirm purity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Use a combination of:

- IR Spectroscopy : Detect nitrile (C≡N) stretches (~2252 cm⁻¹) and thiazole ring vibrations (C-S-C ~1239 cm⁻¹).

- H NMR : Identify thiazole protons (e.g., δ 7.55–8.17 ppm for adjacent substituents) and acetonitrile’s methylene group (δ 3.7–4.8 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 277 [M+1] for analogous thiadiazole derivatives) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Predicted Properties : Boiling point (~525°C), density (~1.52 g/cm³), and pKa (~0.21) can be estimated computationally (e.g., using QSAR models) .

- Experimental Validation : Measure melting point (mp) via differential scanning calorimetry (DSC) and density via pycnometry. Compare with analogs like 2-(benzothiazol-2-yl)acetonitrile (mp 103–104°C) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential cyanide release under decomposition.

- Follow spill management guidelines (e.g., neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?

- Methodological Answer : Apply multivariate optimization (e.g., factorial design) to isolate experimental variables affecting data reproducibility. For example, GC-FID parameters (column temperature, flow rate) were optimized for acetonitrile detection in radiopharmaceuticals using a two-level factorial design, resolving retention time discrepancies .

Q. What strategies improve crystal structure refinement of this compound using SHELXL?

- Methodological Answer :

- For high-resolution Use anisotropic displacement parameters for non-H atoms and refine hydrogen atoms via riding models.

- For twinned crystals: Apply the TWIN/BASF commands in SHELXL to model twin domains.

- Validate refinement with R-factor convergence (<5%) and CheckCIF/PLATON analyses .

Q. How to design bioactivity studies for this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, referencing protocols for benzothiazole analogs (IC₅₀ ~10–50 µM).

- SAR Analysis : Modify substituents (e.g., triazole or phenyl groups) to correlate structural features with activity .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.